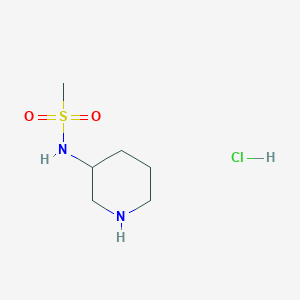

N-(piperidin-3-yl)methanesulfonamide hydrochloride

Description

N-(piperidin-3-yl)methanesulfonamide hydrochloride is a sulfonamide derivative featuring a piperidine ring substituted at the 3-position with a methanesulfonamide group. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N-piperidin-3-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-3-2-4-7-5-6;/h6-8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFMQVRIDMOXMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-3-yl)methanesulfonamide hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods: Industrial production of N-(piperidin-3-yl)methanesulfonamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-3-yl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(piperidin-3-yl)methanesulfonamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(piperidin-3-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide Hydrochloride

- Structural Difference : Addition of a methyl group on the sulfonamide nitrogen.

- Molecular Formula : C₇H₁₇ClN₂O₂S (vs. C₆H₁₅ClN₂O₂S for the target compound) .

- Stereochemistry : (3R) configuration enhances specificity in biological interactions .

- Solubility : Hydrochloride salt improves water solubility, advantageous for drug formulation .

- Applications : Investigated as a protein degrader building block, with purity ≥97% and prices ranging from €170–523/gram .

(R)-N-(Piperidin-3-yl)propane-2-sulfonamide Hydrochloride

- Structural Difference : Propane-2-sulfonamide group replaces methanesulfonamide.

- Molecular Formula : C₈H₁₇ClN₂O₂S .

- Stereochemistry : (R)-configuration likely influences receptor binding selectivity .

- Applications : Sold as a building block (250 mg net) by Kishida Chemical Co., Ltd., though biological data are unspecified .

N-Methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide Hydrochloride

- Structural Difference : Methyl group on the piperidine nitrogen and a methylene linker.

- Molecular Formula : C₈H₁₉ClN₂O₂S .

- Properties : Increased molecular weight (242.76 g/mol) suggests altered pharmacokinetics compared to the target compound .

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The (3R) configuration in N-methyl analogs correlates with enhanced target selectivity, suggesting enantiomeric purity is critical for optimizing therapeutic efficacy .

- Solubility vs. Lipophilicity : Hydrochloride salts universally improve solubility, but methyl or propane substituents may increase lipophilicity, affecting blood-brain barrier penetration or metabolic stability .

- Cost Considerations : N-Methyl derivatives command higher prices (€170–523/g), reflecting their advanced development stage compared to simpler analogs .

Biological Activity

N-(piperidin-3-yl)methanesulfonamide hydrochloride is a chemical compound with a variety of biological activities, making it a subject of interest in pharmacology and medicinal chemistry. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₁₅ClN₂O₂S

- Molecular Weight : 196.72 g/mol

- Structure : The compound features a piperidine ring, which is crucial for its biological activity as it enhances the ability to cross the blood-brain barrier.

The biological activity of N-(piperidin-3-yl)methanesulfonamide hydrochloride primarily involves its interaction with various receptors and enzymes:

- Opioid Receptor Modulation : The compound acts as a modulator of the opioid receptor system, mimicking endogenous opioids. This interaction leads to decreased pain perception through activation of specific biochemical pathways.

- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, thereby modulating their activity and influencing various physiological processes.

Biological Activities

N-(piperidin-3-yl)methanesulfonamide hydrochloride exhibits several notable biological activities:

- Analgesic Effects : By modulating opioid receptors, it has potential applications in pain management.

- Neuropharmacological Applications : Its ability to cross the blood-brain barrier positions it as a candidate for treating central nervous system disorders.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, although the specific mechanisms require further investigation.

Research Findings and Case Studies

Research on N-(piperidin-3-yl)methanesulfonamide hydrochloride has yielded promising results across various studies:

| Study Focus | Findings |

|---|---|

| Opioid Receptor Interaction | Demonstrated significant analgesic effects in animal models, indicating potential for pain relief therapies. |

| Neuropharmacology | Showed efficacy in modulating neurotransmitter systems, suggesting applications in treating anxiety and depression. |

| Antimicrobial Activity | Exhibited inhibitory effects against certain bacterial strains, warranting further exploration into its use as an antimicrobial agent. |

Notable Case Studies

- Pain Management Trials : In a controlled study involving rodents, administration of N-(piperidin-3-yl)methanesulfonamide hydrochloride resulted in a marked reduction in pain response compared to control groups, supporting its role as an analgesic agent.

- CNS Disorder Models : In models mimicking anxiety disorders, the compound showed promise by reducing anxiety-like behaviors, indicating potential therapeutic benefits for conditions such as generalized anxiety disorder.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.